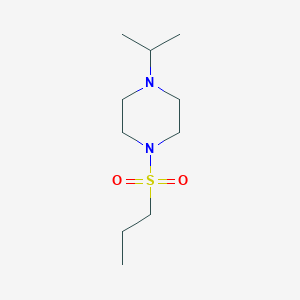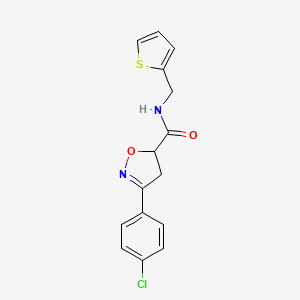![molecular formula C19H19N7O B10891745 5-phenyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10891745.png)
5-phenyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-PHENYL-N~7~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure combining a pyrazole ring, a triazolopyrimidine core, and a phenyl group
Preparation Methods
The synthesis of 5-PHENYL-N~7~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Construction of the triazolopyrimidine core: This involves the cyclization of an appropriate precursor, such as an aminopyrimidine, with a suitable reagent like triethyl orthoformate.
Coupling of the pyrazole and triazolopyrimidine units: This step typically involves the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Introduction of the phenyl group: This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques and automated synthesis platforms .
Chemical Reactions Analysis
5-PHENYL-N~7~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or triazolopyrimidine rings, often using reagents like alkyl halides or acyl chlorides.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki-Miyaura or Heck reactions, to introduce different substituents
Scientific Research Applications
5-PHENYL-N~7~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes or receptors involved in disease pathways.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It serves as a tool compound to probe biological processes and pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 5-PHENYL-N~7~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking their activity and affecting cell cycle progression. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target proteins, stabilizing the inhibitor-protein complex .
Comparison with Similar Compounds
Similar compounds to 5-PHENYL-N~7~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE include other pyrazole and triazolopyrimidine derivatives. These compounds share structural similarities but differ in their substituents, which can significantly impact their biological activities and chemical properties. Examples include:
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory activity.
1,3,5-Trimethylpyrazole-containing compounds: Investigated for their insecticidal and acaricidal activities
The uniqueness of 5-PHENYL-N~7~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H19N7O |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
5-phenyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C19H19N7O/c1-12-15(13(2)25(3)24-12)10-20-18(27)17-9-16(14-7-5-4-6-8-14)23-19-21-11-22-26(17)19/h4-9,11H,10H2,1-3H3,(H,20,27) |
InChI Key |
OIZLCNPRHCNVAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B10891666.png)

![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10891678.png)
![N'-[(E)-Bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B10891684.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B10891691.png)
![4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10891692.png)
![N-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10891694.png)
![tert-butyl 4-[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B10891702.png)

![2-oxo-N-(2-{4-[(2-oxo-2H-chromen-3-yl)carbonyl]piperazin-1-yl}ethyl)-2H-chromene-3-carboxamide](/img/structure/B10891723.png)

![N-(1-benzyl-1H-pyrazol-3-yl)-5-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B10891738.png)
![4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10891743.png)
